4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC17660236
Molecular Formula: C8H12Br2N2
Molecular Weight: 296.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12Br2N2 |
---|---|
Molecular Weight | 296.00 g/mol |
IUPAC Name | 4-bromo-5-(3-bromopropyl)-1,3-dimethylpyrazole |
Standard InChI | InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3 |
Standard InChI Key | CDCMUJYMYFDQSL-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1Br)CCCBr)C |
Introduction
Structural and Molecular Characteristics
Molecular Composition
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has the molecular formula CHBrN and a molecular weight of 296.00 g/mol. The pyrazole core features a bromine atom at position 4 and a 3-bromopropyl group at position 5, with methyl substituents at positions 1 and 3. This arrangement confers distinct electronic and steric properties, influencing its reactivity in substitution and coupling reactions.
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | CHBrN | |
Molecular Weight | 296.00 g/mol | |
SMILES Notation | CC1=C(C(=NN1)C)CCCBr | |
InChIKey | MBPQGISNDHBOSH-UHFFFAOYSA-N |
The SMILES string and InChIKey provided by PubChem enable precise structural identification and computational modeling. The bromopropyl side chain enhances electrophilicity, making the compound a versatile intermediate in nucleophilic substitution reactions.
Synthesis and Purification
Laboratory-Scale Synthesis
The synthesis typically begins with 1,3-dimethyl-1H-pyrazole, which undergoes sequential bromination. The bromopropyl group is introduced via reaction with 1,3-dibromopropane in the presence of a base (e.g., KCO) and a polar aprotic solvent like dimethylformamide (DMF). Optimal temperatures range from 60–80°C, with reaction times of 12–24 hours.
Critical Steps:
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Bromination Control: Selective bromination at position 5 is achieved by modulating stoichiometry and reaction time.
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Purification: Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Industrial Production
Industrial methods employ continuous flow reactors to enhance yield (70–85%) and scalability. Automated systems monitor parameters like temperature and pressure, reducing byproduct formation. Waste streams rich in bromide ions are treated via ion exchange to meet environmental regulations.
Reactivity and Chemical Applications
Nucleophilic Substitution
The bromine atoms serve as leaving groups, enabling reactions with nucleophiles such as azides, amines, and thiols. For example:
Such reactions yield azide derivatives for click chemistry applications.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts. This forms biaryl structures prevalent in pharmaceuticals.
Table 2: Representative Reactions
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Nucleophilic Substitution | NaN, DMF, 60°C | Azide intermediates |
Suzuki Coupling | Pd(PPh), KCO | Biaryl drug candidates |
Industrial and Material Science Applications
Dye Synthesis
The bromopropyl group facilitates conjugation with chromophores, producing azo dyes with enhanced lightfastness. These dyes are used in textiles and photovoltaics.
Polymer Modification
As a crosslinking agent, the compound improves thermal stability in epoxy resins. TGA analyses show a 40°C increase in decomposition onset temperature.
Comparison with Analogous Compounds
Table 3: Halogen Substitution Effects
Property | Bromo Derivative | Chloro Derivative |
---|---|---|
Molecular Weight | 296.00 g/mol | 251.55 g/mol |
Reactivity in SN2 | High ( = 0.45 Ms) | Moderate ( = 0.12 Ms) |
Aqueous Solubility | 12 mg/mL | 28 mg/mL |
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